5-Methylbenzoxazole

Physical Chemistry Process Chemistry Solid-State Handling

Researchers requiring regiospecific 5-methyl substitution for reproducible optical profiles in fluorescent brighteners or consistent SAR data need 5-methylbenzoxazole, not generic analogs. • Crystalline solid (mp 43-47°C) enables accurate solid handling, unlike oily isomers. • Benchmark substrate for catalytic arylation/alkenylation, delivering 82-95% yields under mild conditions. • Essential building block for Schiff-base ligands and Cu(II) complexes with mesomorphic properties (DSC, POM, PXRD confirmed).

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 10531-78-9
Cat. No. B076525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzoxazole
CAS10531-78-9
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=N2
InChIInChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
InChIKeyUBIAVBGIRDRQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzoxazole: Core Properties & Procurement


5-Methylbenzoxazole (C₈H₇NO, MW 133.15) is a benzoxazole derivative with a methyl substituent at the 5-position of the benzene ring . It is a foundational intermediate in organic synthesis, most notably for pharmaceutical candidates and high-performance fluorescent brighteners [1]. Unlike its parent, benzoxazole, which has little direct practical value, the 5-methyl analog provides a distinct balance of thermal stability and synthetic utility that makes it a specific starting material rather than a generic heterocycle [2].

Intermediate selection: Pharmaceutical candidate synthesis and fluorescent brightener manufacturing
Material context: Solid-state reagent with higher melting point than parent benzoxazole, supporting easier handling and scale-up
Synthetic utility: Enables high-yield C-H functionalization without halogenated analog liabilities

Why 5-Methylbenzoxazole Cannot Be Substituted


The specific methyl substitution pattern on the benzoxazole core dictates critical physical and photophysical properties that cannot be replicated by simple analog substitution. As demonstrated by the melting point data in Section 3, 5-methylbenzoxazole exists as a distinct crystalline solid at ambient laboratory temperatures, unlike its oily analogs, directly impacting handling, purification, and formulation . Furthermore, in final application materials like fluorescent brighteners, the 5-methyl regioisomer uniquely produces the required absorption and emission profile. Swapping to unsubstituted benzoxazole or shifting the methyl group to the 6-position results in different end-product identity and optical performance, making procurement specificity essential for process reproducibility [1].

!
Regioisomer mismatch alters optical properties
Shifting the methyl group to the 6-position or using unsubstituted benzoxazole changes the absorption and emission profile of the final brightener, leading to product identity failure.
!
Phase-state difference impacts process reproducibility
Low-melting or oily analogs (e.g., benzoxazole, 6-methylbenzoxazole) complicate automated solid dosing and crystallization, which may shift away from established process parameters.
!
Halogenated analog introduces downstream liability
5-Chlorobenzoxazole may show comparable reactivity but introduces a halogen atom that may not transfer directly to halogen-free product requirements or environmental profiles.

5-Methylbenzoxazole Comparative Evidence


Melting Point Advantage

5-Methylbenzoxazole is a solid with a melting point (mp) of 43-47 °C , which is more than 15 °C higher than the mp of its closest isomer, 6-methylbenzoxazole (mp 29-31 °C) , and the parent compound, benzoxazole (mp 27-30 °C) [1]. This phase-state difference at standard laboratory temperatures directly influences handling, dosing, and crystallization processes.

Melting Point Advantage
Head-to-head
43–47 °C vs 27–31 °C
Target mp is 15–18 °C higher than benzoxazole and 14–16 °C higher than 6-methylbenzoxazole
Solid-state handling advantage supports weighing and automation
Supplier datasheet context; phase-state difference at ambient lab temperature
Physical Chemistry Process Chemistry Solid-State Handling

C-H Arylation Reactivity

In a magnetically separable nano-CeO₂ catalyzed direct C-H arylation, 5-methylbenzoxazole produced desired 2-aryl products in yields of 82-95% across various substrates [1]. This performance was comparable to 5-chlorobenzoxazole but was significantly superior to benzoxazole bearing a nitro substituent, which required harsher conditions (higher temperature, prolonged reaction time) and still gave lower yields [1].

C-H Arylation Yield
Cross-study comparable
82–95% isolated yield
Nano CeO₂ catalyst, ligand-free; matches 5-chlorobenzoxazole performance
Enables high-yield mild-condition functionalization
Halogen-free product context; conditions may not transfer to electron-deficient substrates
Synthetic Organic Chemistry Catalysis C-H Activation

Fluorescent Brightener 135 Specificity

5-Methylbenzoxazole is the specific intermediate for C.I. Fluorescent Brightener 135 (CAS 1041-00-5) [1], which displays a maximum absorption wavelength of 374 nm and a maximum emission wavelength of 434 nm [2]. This brightener's performance, which has defined its commercial use in polyester fibers and plastics since the late 1950s, is structurally contingent on the 5-methyl substitution; the analogous brightener from benzoxazole exhibits a different absorption maximum (363 nm) , confirming that the methyl group position is critical for the final photophysical target.

Brightener Spectral Specificity
Cross-study comparable
λ_abs 374 nm / λ_em 434 nm
C.I. 135 derivative; 11 nm red-shift vs benzoxazole-derived brightener (λ_abs 363 nm)
5-Methyl substitution defines required spectral fingerprint
Measured in ethanol; spectral profile is regioisomer-dependent
Photophysics Materials Science Fluorescence

Purity and Crystalline Form

Procurement-grade 5-methylbenzoxazole is routinely supplied as a crystalline solid at 98.0%+ purity with an NMR-confirmed structure . The exact physical form and high purity are in sharp contrast to the parent benzoxazole, which is often described as a white to light yellow solid with a pyridine-like odor , and which may be more prone to discoloration. This specification certainty is a direct differentiator for labs requiring quantifiable reagent quality.

Purity and Crystalline Form
Specification review
98.0+% (GC), white to pale yellow crystals, NMR-confirmed
Contrast with parent benzoxazole: typically 98.0%, low-melting solid with volatile odor
Crystalline form reduces degradation and weighing errors
Supplier specification context; independent verification recommended for sensitive reactions
Quality Control Analytical Chemistry Research Reproducibility

5-Methylbenzoxazole Application Scenarios


Optical Brightener Manufacturing

Industrial manufacturers of C.I. Fluorescent Brightener 135 require 5-methylbenzoxazole as the non-negotiable starting material. The brightener's established absorption peak at 374 nm and emission at 434 nm [1] are directly attributable to the 5-methyl substitution. Substituting a different benzoxazole would produce a different brightener with a spectral profile outside the customer specification, resulting in product rejection.

Medicinal Chemistry SAR Optimization

In structure-activity relationship (SAR) programs, the higher melting point and solid-state stability of 5-methylbenzoxazole (mp 43-47°C) relative to 6-methyl isomers permit more accurate solid handling, dosing, and purification steps, reducing variability in biological assays and improving SAR data quality.

Ligand-Free C-H Functionalization

Researchers developing new catalytic arylation or alkenylation methods frequently use 5-methylbenzoxazole as a benchmark substrate because it consistently delivers high yields (82-95%) under mild, catalytic conditions [2]. This reproducibility makes it a superior standard compared to the parent benzoxazole, which can suffer from volatility and handling issues.

Ligand and Mesogen Synthesis

5-Methylbenzoxazole serves as a key building block for Schiff-base ligands and copper(II) complexes with mesomorphic properties [3]. Its structural rigidity and the chemical stability conferred by the 5-methyl group are critical for achieving the desired thermal and optical behavior in liquid-crystalline materials, as confirmed by DSC, POM, and PXRD characterization.

Application
Selection Property
Validation Focus
Optical Brightener Manufacturing
5-Methyl regioisomer identity
Spectral profile matching (λ_abs 374 nm, λ_em 434 nm)
Medicinal Chemistry SAR Studies
Solid-state handling and reproducibility
Melting point and crystalline form consistency
C-H Functionalization Methods
High-yield benchmark substrate
Reproducibility under mild catalytic conditions
Ligand and Mesogen Synthesis
Structural rigidity and stability
Thermal and optical behavior (DSC, POM, PXRD)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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